molecular formula C13H11BrZn B1383747 (Biphenyl-3-ylmethyl)zinc bromide, 0.50 M in THF CAS No. 1379583-72-8

(Biphenyl-3-ylmethyl)zinc bromide, 0.50 M in THF

Cat. No.: B1383747
CAS No.: 1379583-72-8
M. Wt: 312.5 g/mol
InChI Key: KHTBBLVNHSUFKY-UHFFFAOYSA-M
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Description

(Biphenyl-3-ylmethyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a crucial intermediate in various chemical reactions. The presence of the biphenyl group enhances its reactivity and stability, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Biphenyl-3-ylmethyl)zinc bromide can be synthesized through the reaction of biphenyl-3-ylmethyl bromide with zinc in the presence of THF. The reaction typically involves the use of activated zinc, which can be prepared by treating zinc dust with a small amount of iodine or by using commercially available activated zinc. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc.

Industrial Production Methods

In an industrial setting, the production of (Biphenyl-3-ylmethyl)zinc bromide involves large-scale reactors equipped with efficient stirring and temperature control systems. The process begins with the preparation of biphenyl-3-ylmethyl bromide, followed by its reaction with activated zinc in THF. The reaction mixture is then filtered to remove any unreacted zinc and by-products, and the resulting solution is concentrated to obtain the desired concentration of 0.50 M.

Chemical Reactions Analysis

Types of Reactions

(Biphenyl-3-ylmethyl)zinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can react with electrophiles, such as alkyl halides, to form new carbon-carbon bonds.

    Oxidation: The compound can be oxidized to form biphenyl-3-ylmethyl alcohol.

    Reduction: It can participate in reduction reactions, where it acts as a reducing agent.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides, and the reaction is typically carried out in the presence of a catalyst, such as palladium.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

    Nucleophilic Substitution: The major products are new carbon-carbon bonded compounds.

    Oxidation: The primary product is biphenyl-3-ylmethyl alcohol.

    Reduction: The main product is the reduced form of the starting material.

Scientific Research Applications

(Biphenyl-3-ylmethyl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: The reagent is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Biphenyl-3-ylmethyl)zinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The biphenyl group stabilizes the zinc center, enhancing its reactivity. In nucleophilic substitution reactions, the compound donates its carbon-zinc bond to an electrophile, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

    Phenylzinc bromide: Similar in structure but lacks the biphenyl group, making it less reactive.

    Benzylzinc bromide: Contains a benzyl group instead of a biphenyl group, resulting in different reactivity and stability.

    (Biphenyl-4-ylmethyl)zinc bromide: Similar structure but with the biphenyl group attached at a different position, affecting its reactivity.

Uniqueness

(Biphenyl-3-ylmethyl)zinc bromide is unique due to the presence of the biphenyl group at the 3-position, which enhances its reactivity and stability compared to other organozinc reagents. This makes it particularly valuable in the synthesis of complex organic molecules.

Properties

IUPAC Name

bromozinc(1+);1-methanidyl-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11.BrH.Zn/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTBBLVNHSUFKY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=CC=C1)C2=CC=CC=C2.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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